1-(2-Nitrosophenyl)ethan-1-ol
Description
1-(2-Nitrosophenyl)ethan-1-ol is a secondary alcohol featuring a nitroso (-NO) group at the ortho position of the phenyl ring. This article extrapolates data from these analogs to compare physicochemical properties, synthetic routes, and applications.
Properties
CAS No. |
181258-27-5 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(2-nitrosophenyl)ethanol |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-6,10H,1H3 |
InChI Key |
NFMDIADQJYVCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)ethan-1-ol using suitable reducing agents. The reaction typically requires a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using advanced catalytic systems. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitrosophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-ol involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Effects
The nitroso group in 1-(2-Nitrosophenyl)ethan-1-ol distinguishes it from analogs with nitro (-NO₂), amino (-NH₂), or halogen substituents. Key comparisons include:
- 1-(3-Nitrophenyl)ethan-1-ol (meta-nitro): The nitro group’s strong electron-withdrawing effect enhances electrophilicity at the phenyl ring. In asymmetric transfer hydrogenation, this compound achieved 97% yield and 99% enantiomeric excess (ee) using a graphene-supported Ru(II) catalyst .
- (R)-1-(3-Fluorophenyl)ethan-1-ol: Fluorine’s inductive electron-withdrawing effect is less pronounced than nitroso. This compound was synthesized with 99% yield but lower stereochemical purity (88% ee) compared to nitro-substituted analogs . The ortho-nitroso group’s steric hindrance could further lower stereoselectivity in chiral syntheses.
- 1-(Pyridin-2-yl)ethan-1-ol: Heteroaromatic substitution (pyridine) introduces basicity and polarity, contrasting with the nitroso group’s neutral but polar nature.
Reactivity and Stability
- Oxidation Behavior : 1-(Naphthalen-2-yl)ethan-1-ol was oxidized to its ketone with 66% yield under sodium copper chlorophyllin catalysis . The nitroso group’s reducing nature might hinder similar oxidations or lead to side reactions (e.g., nitroso-amine coupling).
- Hydrogenation : Nitro groups (e.g., in 1-(3-nitrophenyl)ethan-1-ol) are readily reduced to amines, but nitroso groups may form hydroxylamines or azoxy compounds under hydrogenation conditions, complicating product profiles.
Spectroscopic Properties
While direct NMR data for this compound is unavailable, analogs provide benchmarks:
- 1-(Pyridin-4-yl)ethan-1-ol : Displays distinct $ ^1H $-NMR signals for methyl (δ = 1.46), hydroxyl (δ = 4.13), and aromatic protons (δ = 7.27–8.42) . The nitroso group’s deshielding effect would likely shift aromatic protons downfield compared to pyridinyl or fluorophenyl analogs.
- 1-(2-Amino-6-nitrophenyl)ethanone: Nitro and amino groups in this compound highlight how substituent electronic effects alter spectroscopic profiles, though its hazards remain understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
